molecular formula C8H7N3O2 B2438755 Methyl triazolo[1,5-a]pyridine-3-carboxylate CAS No. 150176-08-2

Methyl triazolo[1,5-a]pyridine-3-carboxylate

Cat. No. B2438755
CAS RN: 150176-08-2
M. Wt: 177.163
InChI Key: YXNPFPBARDKEEA-UHFFFAOYSA-N
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Description

“Methyl triazolo[1,5-a]pyridine-3-carboxylate” is a chemical compound with the molecular weight of 177.16 . It is a powder at room temperature . The IUPAC name for this compound is methyl [1,2,3]triazolo [1,5-a]pyridine-3-carboxylate .


Synthesis Analysis

The synthesis of similar compounds, such as triazolo-pyrimidine hybrids, has been reported in the literature . These compounds were synthesized and characterized using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The InChI code for “Methyl triazolo[1,5-a]pyridine-3-carboxylate” is 1S/C8H7N3O2/c1-13-8(12)7-6-4-2-3-5-11(6)10-9-7/h2-5H,1H3 . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl triazolo[1,5-a]pyridine-3-carboxylate” are not available, triazolo-pyridines have been used as precursors of diazo compounds and metal carbenes .


Physical And Chemical Properties Analysis

“Methyl triazolo[1,5-a]pyridine-3-carboxylate” is a powder at room temperature . It has a melting point of 138-141°C .

Scientific Research Applications

Safety and Hazards

The safety information for “Methyl triazolo[1,5-a]pyridine-3-carboxylate” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

methyl triazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)7-6-4-2-3-5-11(6)10-9-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNPFPBARDKEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=CN2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate

CAS RN

150176-08-2
Record name methyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate
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